N-(2-クロロフェニル)シンナムアミド

概要

説明

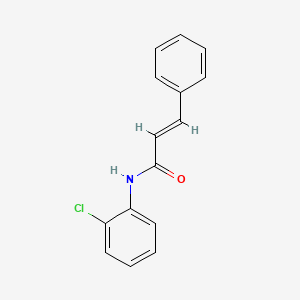

N-(2-クロロフェニル)シンナムアミドは、分子式C15H11ClNOの合成有機化合物です。白色からオフホワイトの結晶性粉末として現れ、水にはわずかに溶解しますが、有機溶媒には溶解します。

2. 製法

合成ルートと反応条件: N-(2-クロロフェニル)シンナムアミドは、連続フローマイクロリアクターでリポザイム® TL IMを触媒として、シンナム酸メチルとフェニルエチルアミンの反応によって合成できます 。この反応の最適条件には、45°Cで約40分間の基質モル比1:2(4-クロロシンナム酸メチル:フェニルエチルアミン)が含まれます。この方法は、高い転換率(最大91.3%)を提供し、短い滞留時間、穏やかな反応条件、および反応プロセスの簡単な制御を特徴としています .

工業的生産方法: N-(2-クロロフェニル)シンナムアミドの特定の工業的生産方法は、広く文書化されていませんが、上記で言及した連続フローマイクロリアクターアプローチは、大規模合成のための迅速かつ経済的な戦略を提供します .

科学的研究の応用

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Investigated for its antimicrobial, anticancer, and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

生化学分析

Biochemical Properties

N-(2-Chlorophenyl)cinnamamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for regulating acetylcholine levels in the cerebral cortex . The inhibition of these enzymes can help slow down the progression of neurodegenerative diseases like Alzheimer’s disease. Additionally, N-(2-Chlorophenyl)cinnamamide exhibits antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi .

Cellular Effects

N-(2-Chlorophenyl)cinnamamide influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have antiproliferative effects on cancer cell lines, such as human breast cancer cells (MCF-7), by inhibiting epidermal growth factor receptor (EGFR) activity . This compound also exhibits antioxidant properties, which can protect cells from oxidative stress and damage .

Molecular Mechanism

The molecular mechanism of N-(2-Chlorophenyl)cinnamamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active sites of cholinesterase enzymes, it inhibits their activity and increases acetylcholine levels in the brain . This compound also interacts with EGFR, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Furthermore, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Chlorophenyl)cinnamamide change over time due to its stability and degradation. Studies have shown that this compound remains stable under various conditions, but its biological activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with sustained inhibition of cholinesterase enzymes and antiproliferative effects on cancer cells .

Dosage Effects in Animal Models

The effects of N-(2-Chlorophenyl)cinnamamide vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as cholinesterase inhibition and antioxidant activity . At high doses, toxic or adverse effects may be observed, including potential hepatotoxicity and cytotoxicity . Threshold effects have been noted, where the compound’s efficacy plateaus or decreases beyond a certain dosage.

Metabolic Pathways

N-(2-Chlorophenyl)cinnamamide is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized by liver enzymes, leading to the formation of metabolites that may contribute to its biological activity . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, N-(2-Chlorophenyl)cinnamamide is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution can affect its overall efficacy and biological activity.

Subcellular Localization

The subcellular localization of N-(2-Chlorophenyl)cinnamamide plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interactions with biomolecules and its overall effectiveness in biochemical reactions.

準備方法

Synthetic Routes and Reaction Conditions: N-(2-Chlorophenyl)cinnamamide can be synthesized through the reaction of methyl cinnamates with phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The optimal conditions for this reaction include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes. This method offers high conversion rates (up to 91.3%) and features short residence time, mild reaction conditions, and easy control of the reaction process .

Industrial Production Methods: While specific industrial production methods for N-(2-Chlorophenyl)cinnamamide are not extensively documented, the continuous-flow microreactor approach mentioned above provides a rapid and economical strategy for large-scale synthesis .

化学反応の分析

反応の種類: N-(2-クロロフェニル)シンナムアミドは、次のようなさまざまな化学反応を受けます。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤によって促進できます。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

置換: N-(2-クロロフェニル)シンナムアミドは、塩素原子が他の求核剤に置き換わる求核置換反応に関与することができます。

一般的な試薬と条件:

酸化: 酸性または中性の条件での過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 塩基の存在下でのアミンやチオールなどの求核剤。

主な生成物:

酸化: 対応するカルボン酸またはケトンの生成。

還元: アミンまたはアルコールの生成。

置換: さまざまな官能基を持つ置換シンナムアミドの生成。

4. 科学研究への応用

化学: 他の有機化合物の合成における中間体として使用されます。

生物学: 抗菌性、抗癌性、および抗酸化特性について調査されています。

医学: 抗炎症作用や神経保護作用など、潜在的な治療効果について研究されています。

産業: 新素材や化学プロセスの開発に利用されています。

類似化合物との比較

生物活性

N-(2-Chlorophenyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Overview of Biological Activities

N-(2-Chlorophenyl)cinnamamide has been investigated for various biological activities:

- Antimicrobial Activity : The compound exhibits promising activity against both gram-positive bacteria and mycobacterial strains. Studies have shown that it is effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Mycobacterium tuberculosis .

- Anticancer Activity : This compound has demonstrated antiproliferative effects on several cancer cell lines, including human breast cancer cells (MCF-7). It inhibits the epidermal growth factor receptor (EGFR) pathway, which is critical for cancer cell growth and proliferation .

- Antioxidant Activity : N-(2-Chlorophenyl)cinnamamide activates the Nrf2/ARE signaling pathway, leading to increased expression of antioxidant genes, which enhances cellular glutathione levels and provides cytoprotection against oxidative stress .

Target Pathways

- Nrf2 Pathway Activation :

-

Inhibition of Cholinesterases :

- The compound has been shown to inhibit cholinesterase enzymes (AChE and BuChE), which are essential for regulating acetylcholine levels in the brain. This inhibition may have implications for neuroprotective strategies .

Cellular Effects

- Gene Expression Modulation : Treatment with N-(2-Chlorophenyl)cinnamamide leads to increased expression of cytoprotective genes in a concentration-dependent manner. This includes enhanced expression of glutamate-cysteine ligase catalytic subunit (GCLC), crucial for glutathione synthesis .

- Antiproliferative Effects : The compound's ability to inhibit EGFR activity contributes to its anticancer properties, resulting in reduced cell proliferation in cancer models .

Case Studies

- Antimicrobial Efficacy :

- Cytotoxicity Assessment :

Data Tables

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of N-(2-Chlorophenyl)cinnamamide shows satisfactory absorption and distribution characteristics. Studies indicate that modifications on the phenyl ring can significantly influence its lipophilicity and biological activity, suggesting that structural optimization could enhance its therapeutic potential .

特性

IUPAC Name |

(E)-N-(2-chlorophenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLXMLNUDVRAJG-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73108-79-9 | |

| Record name | NSC191390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。